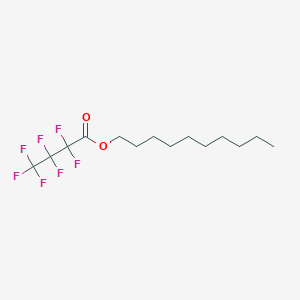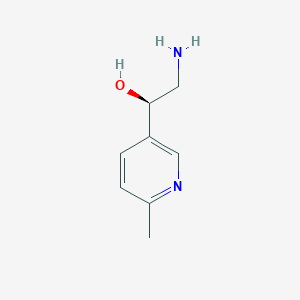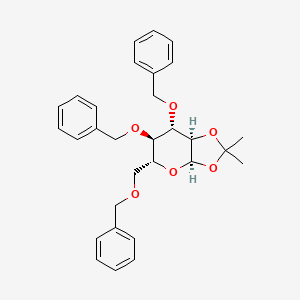![molecular formula C25H31NO3 B12843659 (6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one CAS No. 174485-90-6](/img/structure/B12843659.png)
(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyranone ring structure with multiple substituents, including an aminophenyl group, a phenylethyl group, and a propyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyranone ring, followed by the introduction of the various substituents through a series of reactions such as alkylation, reduction, and amination. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis. Advanced techniques such as automated synthesis and high-throughput screening can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles such as halogens or nitro compounds. Reaction conditions vary depending on the specific transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, ketonized, or substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.
Applications De Recherche Scientifique
(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mécanisme D'action
The mechanism of action of (6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit or activate certain signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Ethyl 3-(furan-2-yl)propionate
- (-)-Carvone
- Various glycine derivatives
Uniqueness
What sets (6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one apart from these similar compounds is its unique combination of substituents and the resulting chemical properties
Propriétés
Numéro CAS |
174485-90-6 |
|---|---|
Formule moléculaire |
C25H31NO3 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(2R)-5-[(1R)-1-(3-aminophenyl)propyl]-4-hydroxy-2-(2-phenylethyl)-2-propyl-3H-pyran-6-one |
InChI |
InChI=1S/C25H31NO3/c1-3-14-25(15-13-18-9-6-5-7-10-18)17-22(27)23(24(28)29-25)21(4-2)19-11-8-12-20(26)16-19/h5-12,16,21,27H,3-4,13-15,17,26H2,1-2H3/t21-,25-/m1/s1 |
Clé InChI |
RTBSCIQDEJVUMV-PXDATVDWSA-N |
SMILES isomérique |
CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)N)O)CCC3=CC=CC=C3 |
SMILES canonique |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N)O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)

![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)








![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
